Cas no 105593-21-3 (Gibberellin A72)

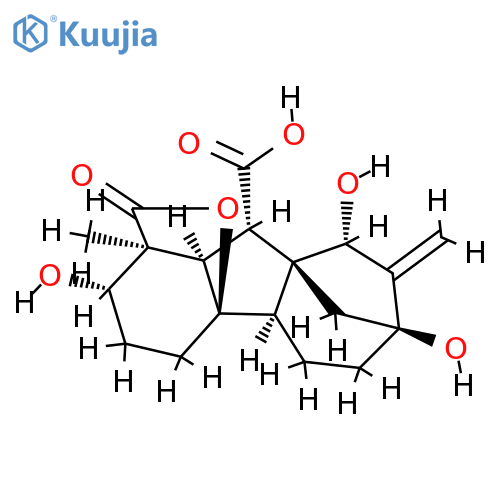

Gibberellin A72 structure

Gibberellin A72 化学的及び物理的性質

名前と識別子

-

- Gibbane-1,10-dicarboxylicacid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1a,2b,4aa,4bb,9b,10b)- (9CI)

- Gibberellin A72

- ent-3α,10β,13,15α-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone

- 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene,gibbane-1,10-dicarboxylic acid deriv.

- GA72

- (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone

- 2β,4aα,7,9β-Tetrahydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone

- SISDKGXXRJQNSE-CSCIYRSQSA-N

- Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,9β,10β)- (9CI)

- CHEBI:142023

- Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-

- DTXSID501106880

- (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

- ent-3alpha,10beta,13,15alpha-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone

- 2beta,7alpha,9beta-trihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid

- (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

- (1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-Trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

-

- インチ: 1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1

- InChIKey: SISDKGXXRJQNSE-VKRREQRESA-N

- ほほえんだ: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12[C@@]([H])(C(=C([H])[H])[C@](C([H])([H])C([H])([H])[C@]13[H])(C2([H])[H])O[H])O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 364.15220310g/mol

- どういたいしつりょう: 364.15220310g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 1

- 複雑さ: 763

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 124Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 674.8±55.0 °C at 760 mmHg

- フラッシュポイント: 246.7±25.0 °C

- ようかいど: 微溶性(22 g/l)(25ºC)、

- PSA: 124.29000

- LogP: 0.22190

- じょうきあつ: 0.0±4.7 mmHg at 25°C

Gibberellin A72 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Gibberellin A72 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G377505-5mg |

Gibberellin A72 |

105593-21-3 | 5mg |

$ 2411.00 | 2023-09-07 | ||

| TRC | G377505-0.5mg |

Gibberellin A72 |

105593-21-3 | 0.5mg |

$ 240.00 | 2023-02-02 | ||

| TRC | G377505-.5mg |

Gibberellin A72 |

105593-21-3 | 5mg |

$276.00 | 2023-05-18 |

Gibberellin A72 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

105593-21-3 (Gibberellin A72) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量